

Application Notes and Protocols for the Convergent Synthesis of GSK8175

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK8175	
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These application notes provide a detailed overview and experimental protocols for the convergent synthesis of **GSK8175**, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The described eight-stage synthesis offers a significant improvement over previous linear approaches, doubling the overall yield and facilitating more efficient production for research applications.

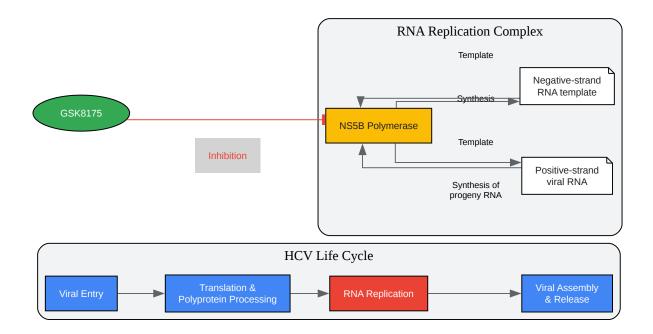
Introduction

GSK8175 is a boron-containing, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.[1] By binding to an allosteric site on the enzyme, GSK8175 prevents the conformational changes necessary for RNA synthesis, thereby halting viral replication. This convergent synthetic route provides a more efficient and higher-yielding alternative to the earlier 13-step linear synthesis, achieving a 20% overall yield compared to the previous 10%.[1] Key transformations in this synthesis include a regioselective Iridium-catalyzed C-H borylation, a Copper-catalyzed Chan-Lam coupling, and a chemoselective Miyaura borylation.[1]

HCV NS5B Polymerase Signaling Pathway and Inhibition by GSK8175



The hepatitis C virus relies on the NS5B polymerase for the replication of its RNA genome. The enzyme catalyzes the synthesis of a negative-sense RNA strand, which then serves as a template for the production of new positive-sense viral genomes. **GSK8175** acts as a non-nucleoside inhibitor, binding to a distinct allosteric site on the NS5B protein. This binding event induces a conformational change that ultimately blocks the initiation of RNA synthesis, thus inhibiting viral replication.



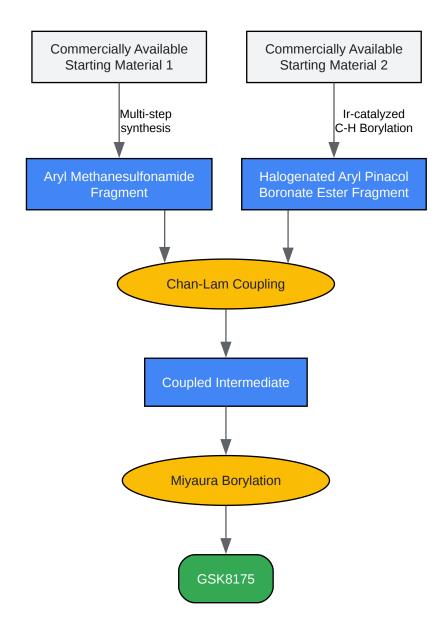
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Caption: Inhibition of HCV RNA replication by **GSK8175** targeting the NS5B polymerase.

Convergent Synthetic Workflow of GSK8175

The convergent synthesis of **GSK8175** involves the preparation of two key fragments that are subsequently coupled. This approach allows for the parallel synthesis of advanced intermediates, improving overall efficiency.





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Caption: Convergent synthetic workflow for the preparation of **GSK8175**.

Quantitative Data Summary of the Convergent Synthesis

The following table summarizes the quantitative data for each step of the convergent synthesis of **GSK8175**.



Step	Reaction	Starting Material	Product	Yield (%)	Purity (%)
1	Nitration	2-bromo-6- chlorotoluene	2-bromo-6- chloro-3- nitrotoluene	95	>98
2	Oxidation	2-bromo-6- chloro-3- nitrotoluene	2-bromo-6- chloro-3- nitrobenzoic acid	92	>99
3	Esterification	2-bromo-6- chloro-3- nitrobenzoic acid	Methyl 2- bromo-6- chloro-3- nitrobenzoate	98	>99
4	C-H Borylation	Methyl 2- bromo-6- chloro-3- nitrobenzoate	Methyl 2- bromo-6- chloro-5- (4,4,5,5- tetramethyl- 1,3,2- dioxaborolan- 2-yl)-3- nitrobenzoate	85	>95
5	Sulfonamide Formation	3-fluoro-4- nitroaniline	N-(3-fluoro-4- nitrophenyl)m ethanesulfon amide	96	>99
6	Chan-Lam Coupling	Methyl 2- bromo-6- chloro-5- (Bpin)-3- nitrobenzoate & N-(3-fluoro- 4- nitrophenyl)m	Methyl 2- bromo-6- chloro-5-(N- (3-fluoro-4- nitrophenyl)m ethylsulfonam ido)-3- nitrobenzoate	75	>95



		ethanesulfon amide			
7	Reduction	Methyl 2- bromo-6- chloro-5-(N- (3-fluoro-4- nitrophenyl)m ethylsulfonam ido)-3- nitrobenzoate	Methyl 3- amino-2- bromo-6- chloro-5-(N- (3-fluoro-4- aminophenyl) methylsulfona mido)benzoat e	88	>97
8	Miyaura Borylation & Cyclization	Methyl 3- amino-2- bromo-6- chloro-5-(N- (3-fluoro-4- aminophenyl) methylsulfona mido)benzoat e	GSK8175	40	>99
Overall	GSK8175	20			

Experimental Protocols

Step 4: Iridium-Catalyzed C-H Borylation

- Reaction: Synthesis of Methyl 2-bromo-6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitrobenzoate.
- Procedure: To a solution of Methyl 2-bromo-6-chloro-3-nitrobenzoate (1.0 eq) in anhydrous THF (10 vol) is added bis(pinacolato)diboron (1.5 eq). The solution is degassed with argon for 15 minutes. [Ir(cod)OMe]₂ (0.015 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq) are then added. The reaction mixture is heated to 80 °C and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is



purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 6: Copper-Catalyzed Chan-Lam Coupling

- Reaction: Synthesis of Methyl 2-bromo-6-chloro-5-(N-(3-fluoro-4-nitrophenyl)methylsulfonamido)-3-nitrobenzoate.
- Procedure: To a mixture of Methyl 2-bromo-6-chloro-5-(Bpin)-3-nitrobenzoate (1.0 eq), N-(3-fluoro-4-nitrophenyl)methanesulfonamide (1.1 eq), and Cu(OAc)₂ (0.1 eq) in dichloromethane (20 vol) is added triethylamine (2.0 eq) and pyridine (2.0 eq). The reaction is stirred at room temperature and open to the air for 48 hours. The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the coupled product.

Step 8: Palladium-Catalyzed Miyaura Borylation and Cyclization

- Reaction: Synthesis of GSK8175.
- Procedure: To a degassed solution of Methyl 3-amino-2-bromo-6-chloro-5-(N-(3-fluoro-4-aminophenyl)methylsulfonamido)benzoate (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in 1,4-dioxane (15 vol) is added potassium acetate (3.0 eq) and Pd(dppf)Cl₂ (0.03 eq). The mixture is heated to 100 °C for 4 hours. After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude intermediate is dissolved in a mixture of THF and 2N HCl and stirred at 60 °C for 2 hours to effect cyclization. The reaction is cooled, neutralized with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to afford GSK8175.

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References

- 1. Convergent Synthesis of the NS5B Inhibitor GSK8175 Enabled by Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Convergent Synthesis of GSK8175]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607811#convergent-synthesis-of-gsk8175-for-research-purposes]

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